![molecular formula C14H15ClN4O2 B12543850 Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate CAS No. 848088-40-4](/img/structure/B12543850.png)
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 3-position and a hydrazone linkage connecting it to an ethyl butanoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate typically involves the reaction of 3-chloroquinoxalin-2-yl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoxaline derivatives.
科学研究应用
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anticancer and antimicrobial agents.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity.
相似化合物的比较
Similar Compounds
- Ethyl 3-[2-(3-methylquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-fluoroquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-bromoquinoxalin-2-yl)hydrazinylidene]butanoate
Uniqueness
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is unique due to the presence of the chlorine atom on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
属性
CAS 编号 |
848088-40-4 |
|---|---|
分子式 |
C14H15ClN4O2 |
分子量 |
306.75 g/mol |
IUPAC 名称 |
ethyl 3-[(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C14H15ClN4O2/c1-3-21-12(20)8-9(2)18-19-14-13(15)16-10-6-4-5-7-11(10)17-14/h4-7H,3,8H2,1-2H3,(H,17,19) |
InChI 键 |
CHURHXHZLNWFHV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=NNC1=NC2=CC=CC=C2N=C1Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


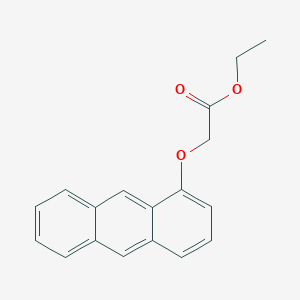
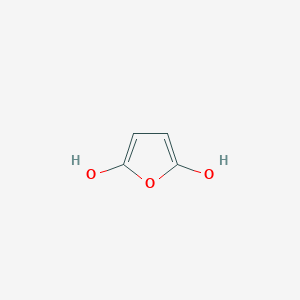

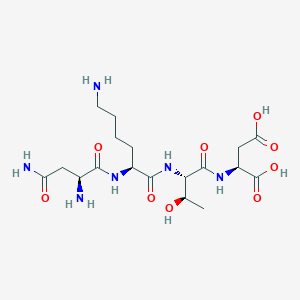
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)

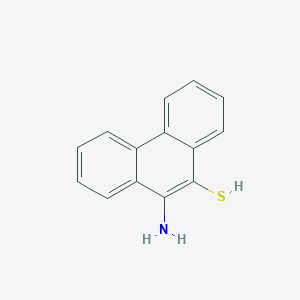
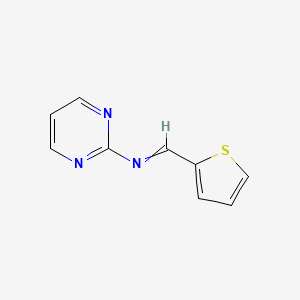

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
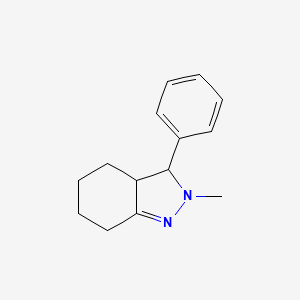
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

